N-cyclopropylcycloheptanamine
CAS No.: 876-13-1
Cat. No.: VC8421981
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876-13-1 |
|---|---|
| Molecular Formula | C10H19N |
| Molecular Weight | 153.26 g/mol |
| IUPAC Name | N-cyclopropylcycloheptanamine |
| Standard InChI | InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)11-10-7-8-10/h9-11H,1-8H2 |
| Standard InChI Key | RGRGJFYXZILMRB-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)NC2CC2 |
| Canonical SMILES | C1CCCC(CC1)NC2CC2 |
Introduction
Chemical Structure and Nomenclature
N-Cyclopropylcycloheptanamine (IUPAC name: N-cyclopropylcycloheptan-1-amine) consists of a seven-membered cycloheptane ring bonded to a cyclopropyl group through an amine functional group. The cyclopropane ring introduces significant strain, potentially influencing the compound’s reactivity and stability. The amine group adopts a trigonal pyramidal geometry, with the cyclopropyl substituent imposing steric constraints on nitrogen’s lone pair.
Structural analogs, such as N-methylcyclopentanamine and 2-methylazepane hydrochloride , demonstrate that alkylation of cyclic amines enhances lipophilicity and modulates basicity. For N-cyclopropylcycloheptanamine, the cyclopropane’s electron-withdrawing effect may reduce the amine’s pKa compared to unsubstituted cycloheptanamine.
Synthetic Pathways and Catalytic Methods
Reductive Amination Strategies
The synthesis of N-cyclopropylcycloheptanamine likely parallels methods used for N-methylcyclopentanamine . A plausible route involves reductive amination between cycloheptanone and cyclopropylamine under hydrogenation conditions.
Example Protocol (Adapted from ):
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Combine cycloheptanone (1 mmol), cyclopropylamine (1.2 mmol), and (CuAl)O(x) catalyst (20 mg) in tetrahydrofuran (3 mL).
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Purge the system with H₂ gas thrice and pressurize to 0.5 MPa.
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Heat at 120–140°C for 9 hours.
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Analyze the crude mixture via GC-MS and purify via column chromatography.
This method, optimized for N-methylcyclopentanamine (66% yield) , could theoretically achieve moderate yields for N-cyclopropylcycloheptanamine, though steric hindrance from the cyclopropane may necessitate longer reaction times or elevated temperatures.
Alternative Approaches
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Buchwald-Hartwig Amination: Coupling cycloheptyl bromide with cyclopropylamine using palladium catalysts.
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Ring-Opening Reactions: Utilizing strained cyclopropane derivatives to functionalize cycloheptanamine.
Physicochemical Properties
While experimental data for N-cyclopropylcycloheptanamine are unavailable, properties can be extrapolated from analogs:
The cyclopropane ring likely enhances metabolic stability compared to linear alkylamines, a feature valuable in pharmaceutical applications .
Handling under inert gas (N₂ or Ar) is recommended to prevent oxidative degradation .
Future Research Directions
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Synthetic Optimization: Screening transition-metal catalysts (e.g., Ru, Pd) to improve yield and selectivity.
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Crystallographic Studies: Resolving the compound’s solid-state structure to elucidate conformational preferences.
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Biological Screening: Evaluating toxicity, pharmacokinetics, and target affinity in vitro.
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